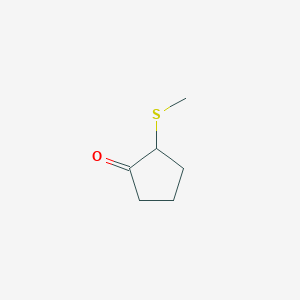

2-(Methylsulfanyl)cyclopentan-1-one

Description

2-(Methylsulfanyl)cyclopentan-1-one is a cyclopentanone derivative substituted with a methylsulfanyl (-SCH₃) group at the 2-position. This compound is of interest in synthetic organic chemistry due to its utility as a precursor in heterocyclic syntheses, particularly in cyclocondensation reactions. For example, Sauter et al. demonstrated its use in constructing annulated pyrimidine systems via [4+2] cyclocondensation with ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate . The methylsulfanyl group enhances reactivity in nucleophilic and electrophilic substitution reactions, enabling diverse functionalizations.

Properties

CAS No. |

52190-34-8 |

|---|---|

Molecular Formula |

C6H10OS |

Molecular Weight |

130.21 g/mol |

IUPAC Name |

2-methylsulfanylcyclopentan-1-one |

InChI |

InChI=1S/C6H10OS/c1-8-6-4-2-3-5(6)7/h6H,2-4H2,1H3 |

InChI Key |

XDBLPTBEGIYJEJ-UHFFFAOYSA-N |

Canonical SMILES |

CSC1CCCC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Methylthio)cyclopentanone can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with methylthiol in the presence of a base, such as sodium hydride, to form the desired product. Another method includes the use of cyclopentanone and methylthiolate anion under basic conditions to achieve the substitution reaction.

Industrial Production Methods

Industrial production of 2-(Methylthio)cyclopentanone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)cyclopentanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted cyclopentanones depending on the nucleophile used.

Scientific Research Applications

2-(Methylthio)cyclopentanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Methylthio)cyclopentanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological systems. For example, its oxidation products may interact with cellular components, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of 2-(Methylsulfanyl)cyclopentan-1-one with analogous cyclopentanone derivatives, focusing on structural features, physicochemical properties, and applications.

Table 1: Key Properties of Cyclopentanone Derivatives

Structural and Functional Differences

Substituent Effects :

- The methylsulfanyl group in this compound provides a soft nucleophilic site, facilitating cyclocondensation reactions. In contrast, aryl substituents (e.g., 4-acetylphenyl in ) enhance aromatic π-stacking interactions, making such derivatives suitable for crystallographic studies.

- Alkylidene groups (e.g., heptylidene in or allylidene in ) introduce conjugation, altering UV-Vis absorption and reactivity in photochemical applications.

Synthetic Efficiency :

Research Findings and Trends

- Synthetic Advances: Recent work emphasizes enantioselective synthesis, as seen in the >90% optical purity of (S)-configured cyclopentanones .

- Characterization Techniques: 1H/13C NMR and HRMS are standard for structural validation, with solvent effects (e.g., CDCl3) critical for resolving cyclopentanone proton environments .

- Sustainability : Green chemistry approaches (e.g., solvent-free cyclocondensation) are under exploration to improve the environmental profile of these syntheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.